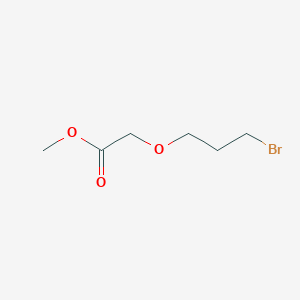
Methyl 2-(3-Bromopropoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-Bromopropoxy)acetate is an organic compound with the molecular formula C6H11BrO3. It is a colorless to yellow liquid and is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both ester and bromide functional groups, making it a valuable intermediate in various chemical reactions .
科学的研究の応用
Methyl 2-(3-Bromopropoxy)acetate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is involved in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Industry: this compound is employed in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for “Methyl 2-(3-Bromopropoxy)acetate” indicates that it is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and wearing protective equipment .
作用機序
Target of Action
Methyl 2-(3-Bromopropoxy)acetate is a chemical compound with the molecular formula C6H11BrO3 The primary targets of this compound are currently not well-documented in the available literature
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Biochemical pathways are a series of chemical reactions occurring within a cell, and any alteration can have downstream effects on various biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, presence of other compounds, and the specific characteristics of the biological system in which the compound is present.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-(3-Bromopropoxy)acetate can be synthesized through the reaction of methyl glycolate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:
Methyl glycolate+1,3-dibromopropaneK2CO3,DMFMethyl 2-(3-Bromopropoxy)acetate
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include azides, thiols, and ethers.
Ester Hydrolysis: The major products are 3-bromopropanol and acetic acid.
類似化合物との比較
Methyl 2-(3-Chloropropoxy)acetate: Similar in structure but contains a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.
Ethyl 2-(3-Bromopropoxy)acetate: Similar but with an ethyl ester group instead of a methyl ester group. This alters its physical properties and reactivity.
Uniqueness: Methyl 2-(3-Bromopropoxy)acetate is unique due to the combination of its ester and bromide functional groups, which provide a versatile platform for various chemical transformations. Its specific reactivity profile makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
methyl 2-(3-bromopropoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLSERPFRLUGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2927673.png)
![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2927675.png)
![6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2927677.png)
![3,5-dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole](/img/structure/B2927679.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2927682.png)
![3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate](/img/structure/B2927683.png)

![Methyl 4-{[3-(pyridin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2927687.png)

![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)
![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenesulfonate](/img/structure/B2927694.png)
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)
